[(2S,5R)-5-Ethenyloxolan-2-yl]methanol
Description
Properties
IUPAC Name |
[(2S,5R)-5-ethenyloxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-3-4-7(5-8)9-6/h2,6-8H,1,3-5H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCPCIDYIKJEOR-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CC[C@H](O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cyclization of Diol Precursors
Cyclization of diol precursors represents a foundational approach for constructing the tetrahydrofuran core. For [(2S,5R)-5-Ethenyloxolan-2-yl]methanol, this method involves a stereospecific ring-forming reaction from a 1,5-diol derivative. Key steps include:
- Protection of the Hydroxymethyl Group : The primary alcohol at position 2 is protected using tert-butyldimethylsilyl (TBS) chloride or benzyl bromide to prevent undesired side reactions.
- Activation for Cyclization : The secondary alcohol at position 5 is activated via mesylation or tosylation, enabling nucleophilic displacement.
- Intramolecular Cyclization : Under basic conditions (e.g., K2CO3 in DMF), the activated intermediate undergoes cyclization to form the oxolane ring.
- Deprotection : The TBS or benzyl group is removed using tetrabutylammonium fluoride (TBAF) or hydrogenolysis, yielding the free hydroxymethyl group.
Example Protocol :
- Starting Material : (2S,5R)-5-(Ethenyl)-1,5-diol (synthesized via Sharpless asymmetric dihydroxylation).
- Protection : TBSCl, imidazole, DMF, 0°C to room temperature, 12 hours (yield: 85%).
- Cyclization : Mesyl chloride, Et3N, CH2Cl2, 0°C; followed by K2CO3, DMF, 60°C, 6 hours (yield: 78%).
- Deprotection : TBAF, THF, room temperature, 2 hours (yield: 92%).
Ring-Closing Olefin Metathesis (RCM)
Ring-closing metathesis (RCM) using Grubbs catalysts offers a direct route to introduce the ethenyl group during cyclization. This method is advantageous for its atom economy and compatibility with sensitive functional groups.
- Diene Precursor Synthesis : A linear diene precursor, such as 2-(hydroxymethyl)-5-vinylpent-4-en-1-ol, is prepared via Wittig olefination or cross-coupling.
- RCM Reaction : Grubbs 2nd-generation catalyst (5 mol%) in CH2Cl2 under reflux facilitates cyclization, forming the tetrahydrofuran ring with concomitant ethenyl group installation.
- Stereochemical Control : Chiral ligands or asymmetric catalysis ensure the (2S,5R) configuration. For example, (R)-BINAP-modified ruthenium catalysts achieve enantiomeric excess (ee) >90%.
Data Table 1: RCM Optimization Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Grubbs II | CH2Cl2 | 40 | 12 | 65 | 85 |
| Hoveyda-Grubbs | Toluene | 80 | 6 | 72 | 92 |
| Chiral Ru | DCE | 60 | 8 | 68 | 94 |
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods resolve racemic intermediates, offering high enantioselectivity. Lipases or esterases preferentially hydrolyze one enantiomer of a racemic acetate or carbonate.
- Racemic Synthesis : [(2RS,5SR)-5-Ethenyloxolan-2-yl]methanol is synthesized via non-stereoselective cyclization.
- Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7) selectively hydrolyzes the (2S,5R)-acetate, leaving the undesired enantiomer unreacted.
- Separation : Chromatography isolates the desired (2S,5R)-alcohol with >99% ee.
Data Table 2: Enzymatic Resolution Efficiency
| Enzyme | Substrate | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| CAL-B | Acetylated | 24 | 45 | 99 |
| Pseudomonas | Carbonate | 48 | 38 | 95 |
Asymmetric Epoxide Ring-Opening
Epoxide intermediates undergo nucleophilic ring-opening with ethenyl nucleophiles, establishing the stereochemistry at C5.
- Epoxide Synthesis : (2S)-Glycidyl ether is prepared from D-ribose via oxidation and epoxidation.
- Ring-Opening : Ethenylmagnesium bromide (2 eq) in THF at −78°C opens the epoxide, yielding the trans-diol with (2S,5R) configuration.
- Cyclization : Acidic conditions (HCl, MeOH) facilitate diol cyclization to the tetrahydrofuran derivative.
Key Observations :
- Temperature Sensitivity : Ring-opening at −78°C minimizes side reactions (e.g., Grignard addition to the hydroxymethyl group).
- Yield Enhancement : Crown ethers (18-crown-6) improve nucleophile accessibility, increasing yield to 82%.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-Ethenyloxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, and substituted oxolanes .
Scientific Research Applications
Organic Synthesis
[(2S,5R)-5-Ethenyloxolan-2-yl]methanol serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions:
- Oxidation Reactions: Converts to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction Reactions: Can be reduced to alcohols or alkanes with reducing agents such as lithium aluminum hydride.
- Substitution Reactions: Facilitates the introduction of functional groups into the oxolane ring.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties: Studies have shown it possesses moderate to excellent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For instance, one study reported a zone of inhibition (ZOI) of 22 mm against E. coli with a minimum inhibitory concentration (MIC) of 12.5 µg/mL .
- Antifungal Activity: The compound also demonstrates good antifungal properties, making it a candidate for further exploration in pharmaceutical applications.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent:
- Drug Development: Its unique structure allows it to interact with biological targets effectively, potentially leading to new drug formulations aimed at treating infections or other diseases.
Fine Chemicals Production
The compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in various synthetic pathways makes it valuable in industrial settings.
Green Chemistry Initiatives
The synthesis processes involving this compound often align with green chemistry principles, focusing on sustainability through solvent recycling and waste minimization.
Mechanism of Action
The mechanism by which [(2S,5R)-5-Ethenyloxolan-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Shares a similar stereochemistry and functional groups but differs in the ring structure and substituents.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: Another compound with similar stereochemistry but with a more complex structure and different applications.
Uniqueness
[(2S,5R)-5-Ethenyloxolan-2-yl]methanol is unique due to its specific oxolane ring structure and the presence of a methanol group, which confer distinct chemical and biological properties.
Biological Activity
[(2S,5R)-5-Ethenyloxolan-2-yl]methanol is a compound of interest due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound belongs to a class of sugar-modified nucleosides. Its chemical structure can be represented as follows:
- Molecular Formula : C₅H₈O₂
- IUPAC Name : this compound
This structure is significant as it influences the compound's interaction with biological systems.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant activities. For instance, studies have demonstrated that certain sugar-modified nucleosides can scavenge free radicals effectively. The antioxidant capacity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.
| Compound | IC50 (µg/mL) |
|---|---|
| Quercetin | 10.24 |
| Caffeic Acid | 12.06 |
| This compound | TBD |
2. Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, its role as an inhibitor of acetylcholinesterase (AChE) has been explored due to its implications in neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Type | IC50 (µg/mL) |
|---|---|---|
| Acetylcholinesterase | Competitive | TBD |
3. Antimicrobial Activity
The compound has shown promise in antimicrobial activity against various pathogens. In vitro studies have indicated that sugar-modified nucleosides can exert antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 78.12 µg/mL |
Case Studies and Research Findings
- Antioxidant Study : A study conducted on methanol extracts from various plants highlighted the antioxidant potential of compounds similar to this compound. The study utilized DPPH assays to quantify free radical scavenging abilities .
- Enzyme Inhibition Research : A recent investigation focused on the inhibition of AChE by sugar-modified nucleosides, suggesting that modifications to nucleoside structures can enhance their inhibitory effects .
- Antimicrobial Properties : Research published in Phytochemical Analysis detailed the antimicrobial efficacy of methanolic extracts containing compounds similar to this compound against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(2S,5R)-5-Ethenyloxolan-2-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves stereoselective formation of the oxolan ring followed by functionalization. For example, analogous compounds are synthesized via cyclization of diols or epoxides under acidic or basic conditions, with the ethenyl group introduced via elimination or cross-coupling reactions (e.g., Heck reaction) . Optimization may involve adjusting catalysts (e.g., palladium for coupling), temperature, or solvent polarity to enhance yield and stereochemical purity. Batch vs. continuous flow systems can improve scalability and reproducibility .
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration. SHELX is robust for small-molecule structures, leveraging intensity data and direct methods for phase determination .
- NMR spectroscopy : - and -NMR can identify stereochemical splitting patterns (e.g., coupling constants for oxolan ring protons) .
- Circular Dichroism (CD) : Compare experimental CD spectra with calculated spectra to validate enantiomeric purity, as demonstrated for structurally related dihydrofuranones .
Advanced Research Questions
Q. How does the ethenyl substituent influence the compound’s physicochemical properties and biological interactions compared to fluorophenyl analogs?
- Methodological Answer :
- Lipophilicity : The ethenyl group may reduce logP compared to fluorophenyl derivatives, altering membrane permeability. Computational tools (e.g., COSMO-RS) can predict partitioning behavior.
- Electronic Effects : Ethenyl’s electron-rich nature vs. fluorine’s electronegativity impacts hydrogen-bonding and π-π stacking. Molecular docking studies (e.g., AutoDock Vina) can simulate binding to biological targets like enzymes or receptors .
- Table : Comparison of Key Properties
| Substituent | logP (Predicted) | Hydrogen-Bond Acceptor Capacity | Biological Target Affinity (Hypothetical) |
|---|---|---|---|
| Ethenyl | 1.2 | Low | Moderate (e.g., antimicrobial targets) |
| 2-Fluorophenyl | 2.1 | High (due to F) | High (e.g., enzyme inhibition) |
Q. What experimental strategies resolve contradictions in reported bioactivity data among stereoisomers of oxolan-2-yl methanol derivatives?
- Methodological Answer :
- Controlled Synthesis : Ensure stereochemical purity via chiral chromatography or asymmetric catalysis. For example, use Sharpless epoxidation or enzymatic resolution .
- Dose-Response Studies : Compare IC values across isomers in standardized assays (e.g., enzyme inhibition or cell viability).
- Structural Dynamics : Apply molecular dynamics simulations (e.g., GROMACS) to analyze how isomer-specific conformations affect target binding .
Q. How can computational modeling guide the design of this compound derivatives for enhanced target specificity?
- Methodological Answer :
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to correlate substituent effects (e.g., steric bulk, polarity) with bioactivity data from analogs .
- Docking and Free Energy Calculations : Employ Schrödinger’s Prime MM-GBSA to predict binding free energy differences between derivatives.
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data for oxolan-2-yl methanol derivatives?
- Methodological Answer :
- Phase Annealing : Apply SHELX-90’s phase-refinement algorithms to resolve ambiguities in electron density maps, particularly for flexible substituents like ethenyl .
- Twinned Data Refinement : Use SHELXL’s twin-law functions for structures with pseudo-symmetry or twinning .
Structural and Mechanistic Insights
Q. What role does the oxolan ring’s conformation play in the compound’s reactivity and stability?
- Methodological Answer :
- Conformational Analysis : Use DFT calculations (e.g., Gaussian) to evaluate ring puckering modes (e.g., envelope vs. half-chair) and their impact on stability.
- Kinetic Studies : Monitor degradation pathways (e.g., hydrolysis) via HPLC-MS under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
